molecular formula C22H26ClN3O3 B4427381 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B4427381
M. Wt: 415.9 g/mol
InChI Key: XDNGKPSWXKHNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also inhibits the migration and adhesion of B-cells, which are important for their interaction with the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, leading to decreased tumor burden in preclinical models. This compound also inhibits the production of cytokines, such as IL-6 and TNF-α, which are involved in the inflammatory response and tumor growth. This compound has been shown to have minimal effects on other immune cells, such as T-cells and natural killer cells, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This compound has shown promising results in preclinical models of CLL and NHL, suggesting that it may have therapeutic potential in these diseases. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some models. This compound also has limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research and development of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide. One potential application is in combination therapy with other anti-cancer agents, such as venetoclax and rituximab. This compound has been shown to enhance the activity of these agents in preclinical models, suggesting that it may have synergistic effects. Another future direction is in the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, this compound may have potential applications in other diseases, such as autoimmune disorders and graft-versus-host disease. Further research is needed to explore these potential applications.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-3-22(28)26-12-10-25(11-13-26)19-9-8-17(14-18(19)23)24-21(27)15-29-20-7-5-4-6-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNGKPSWXKHNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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